Pomalidomide-5'-C5-OH
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Overview
Description
Pomalidomide-5’-C5-OH is a derivative of pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . Pomalidomide itself is a thalidomide analogue, which has shown significant efficacy in clinical settings due to its potent immunomodulatory and anti-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-5’-C5-OH involves multiple steps, starting from nitro phthalic acid and 3-amino piperidine-2,6-dione . The reaction typically involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position . Continuous flow synthesis methods have also been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of pomalidomide-5’-C5-OH follows similar synthetic routes but is optimized for large-scale production. The process involves stringent purification steps to achieve a purity greater than 99%, making it feasible for commercial use .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-5’-C5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Pomalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on the activity of immunomodulatory drugs . In biology and medicine, it is investigated for its potential to treat various cancers and inflammatory diseases . The compound is also used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Mechanism of Action
Pomalidomide-5’-C5-OH exerts its effects by modulating the immune system and inhibiting angiogenesis . It binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins . This mechanism is crucial for its anti-cancer activity, as it prevents the growth and proliferation of tumor cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pomalidomide-5’-C5-OH include thalidomide and lenalidomide . These compounds share a common structural framework but differ in their specific functional groups, which influence their potency and side effect profiles .
Uniqueness: Pomalidomide-5’-C5-OH is unique due to its enhanced potency and reduced toxicity compared to its analogues . Its ability to selectively degrade target proteins while minimizing off-target effects makes it a valuable compound in both clinical and research settings .
Properties
Molecular Formula |
C18H21N3O5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c22-9-3-1-2-8-19-11-4-5-12-13(10-11)18(26)21(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19,22H,1-3,6-9H2,(H,20,23,24) |
InChI Key |
QMTJMIBWOKHLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCO |
Origin of Product |
United States |
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